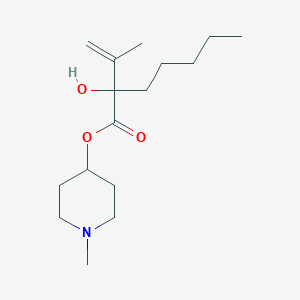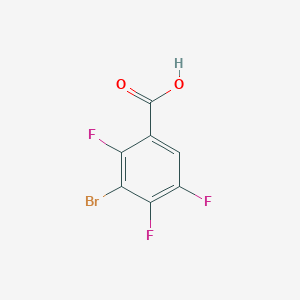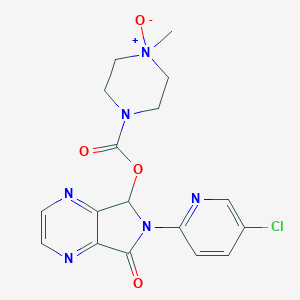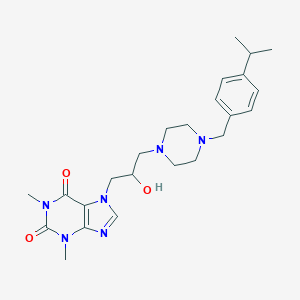
Theophylline, 7-(2-hydroxy-3-(4-(p-isopropylbenzyl)-1-piperazinyl)propyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Theophylline, 7-(2-hydroxy-3-(4-(p-isopropylbenzyl)-1-piperazinyl)propyl)- is a xanthine derivative that has been widely used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). It is known to have a bronchodilating effect which helps to relax the smooth muscles of the airways, making breathing easier. In addition to its clinical applications, theophylline has also been extensively studied in the field of scientific research due to its unique pharmacological properties.
作用機序
Theophylline works by inhibiting the enzyme phosphodiesterase, which is responsible for breaking down cyclic adenosine monophosphate (cAMP) in the body. By inhibiting this enzyme, theophylline increases the levels of cAMP, which in turn leads to the relaxation of smooth muscle and the dilation of blood vessels. Theophylline also has effects on calcium channels and adenosine receptors, which may contribute to its pharmacological effects.
生化学的および生理学的効果
Theophylline has a number of biochemical and physiological effects on the body. It has been shown to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine, which can lead to increased alertness and arousal. Theophylline also has effects on the cardiovascular system, including its ability to increase the heart rate and dilate blood vessels. In addition, theophylline has anti-inflammatory and immunomodulatory effects, which may make it useful in the treatment of conditions such as inflammatory bowel disease and rheumatoid arthritis.
実験室実験の利点と制限
Theophylline has a number of advantages and limitations for use in lab experiments. One advantage is its well-established pharmacological profile, which makes it a useful tool for studying the effects of phosphodiesterase inhibition and cAMP signaling. Theophylline is also relatively inexpensive and easy to obtain, making it accessible to researchers with limited resources. However, theophylline has a narrow therapeutic window, meaning that it can be toxic at high doses. This can make it challenging to design experiments that use theophylline without risking toxicity.
将来の方向性
There are a number of potential future directions for research on theophylline. One area of interest is the development of new derivatives of theophylline that have improved pharmacological properties, such as increased potency or selectivity for certain targets. Another area of interest is the use of theophylline in combination with other drugs, such as bronchodilators or anti-inflammatory agents, to enhance their therapeutic effects. Finally, there is potential for theophylline to be used in the treatment of conditions beyond respiratory diseases, such as neurological disorders or autoimmune diseases.
合成法
Theophylline can be synthesized through a number of different methods, including the direct reaction of theophylline-7-acetic acid with p-isopropylbenzylamine, or through the reaction of 7-bromotheophylline with p-isopropylbenzylamine. The synthesis process involves the use of various reagents and solvents, and requires careful control of reaction conditions to ensure high yields and purity of the final product.
科学的研究の応用
Theophylline has been extensively studied in the field of scientific research due to its unique pharmacological properties. It has been shown to have a wide range of effects on the body, including its ability to stimulate the central nervous system, increase the heart rate, and relax smooth muscle. Theophylline has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potentially useful therapeutic agent for a range of conditions.
特性
CAS番号 |
19976-95-5 |
|---|---|
製品名 |
Theophylline, 7-(2-hydroxy-3-(4-(p-isopropylbenzyl)-1-piperazinyl)propyl)- |
分子式 |
C24H34N6O3 |
分子量 |
454.6 g/mol |
IUPAC名 |
7-[2-hydroxy-3-[4-[(4-propan-2-ylphenyl)methyl]piperazin-1-yl]propyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C24H34N6O3/c1-17(2)19-7-5-18(6-8-19)13-28-9-11-29(12-10-28)14-20(31)15-30-16-25-22-21(30)23(32)27(4)24(33)26(22)3/h5-8,16-17,20,31H,9-15H2,1-4H3 |
InChIキー |
WCZHUTAWPZQKSD-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)CN2CCN(CC2)CC(CN3C=NC4=C3C(=O)N(C(=O)N4C)C)O |
正規SMILES |
CC(C)C1=CC=C(C=C1)CN2CCN(CC2)CC(CN3C=NC4=C3C(=O)N(C(=O)N4C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



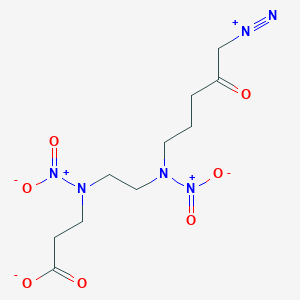
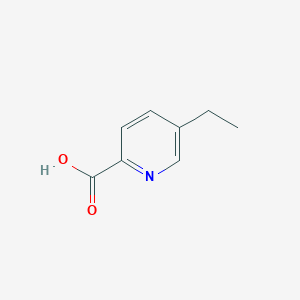
![3-[(5R)-5-hydroxyheptyl]-4-methyl-2H-furan-5-one](/img/structure/B21278.png)
![2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-Amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B21279.png)
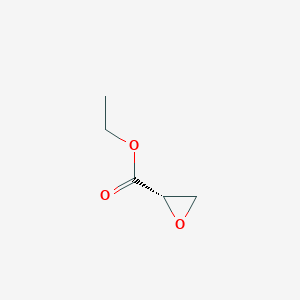
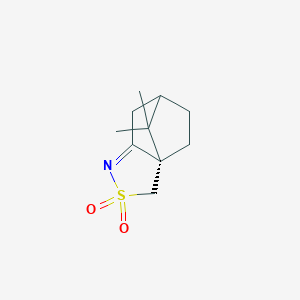

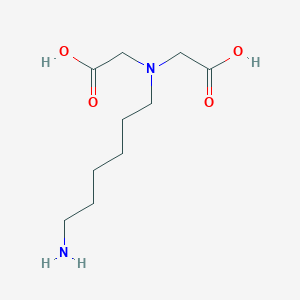
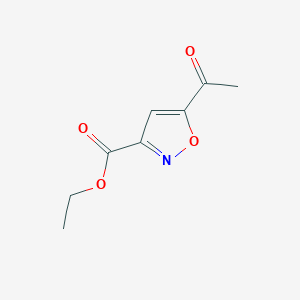
![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-(decanoylamino)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21304.png)

